1313730-19-6
Description
Properties
CAS No. |
1313730-19-6 |
|---|---|
Molecular Formula |
C₃₃H₅₄F₃N₉O₈ |
Molecular Weight |
761.83 |
sequence |
One Letter Code: TFLLR-NH2 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
-
Resin type : Wang resin or Rink amide resin is commonly used to facilitate cleavage of the final peptide with a C-terminal amide group.
-
Coupling reagents : Hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) are employed to activate carboxyl groups for amide bond formation.
-
Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed at each step using 20% piperidine in dimethylformamide (DMF).
Sequential Amino Acid Coupling
The peptide chain is elongated via iterative deprotection and coupling cycles:
-
Threonine (T) : Coupled using HOBt/DIC in DMF for 1–2 hours at room temperature.
-
Phenylalanine (F) : Double coupling is often required to ensure complete reaction due to steric hindrance.
-
Leucine (L) ×2 : Standard coupling conditions suffice, with monitoring via Kaiser test to confirm completion.
-
Arginine (R) : Side-chain protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) ensures stability during synthesis.
Cleavage and Side-Chain Deprotection
Following chain assembly, the peptide is cleaved from the resin while simultaneously removing side-chain protecting groups:
Cleavage Cocktail Composition
A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is applied for 2–3 hours at room temperature. This step releases the peptide into solution and deprotects groups such as Pbf (Arg) and tert-butyl (Thr).
TFA Salt Formation
The crude peptide precipitates in cold diethyl ether, forming a TFA salt due to the acidic cleavage conditions. This salt enhances solubility and stability during subsequent purification.
Purification via High-Performance Liquid Chromatography (HPLC)
Crude TFLLR-NH2(TFA) undergoes reverse-phase HPLC to achieve >95% purity, a critical requirement for biological applications.
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (5 μm, 250 × 21.2 mm) |
| Mobile phase A | 0.1% TFA in water |
| Mobile phase B | 0.1% TFA in acetonitrile |
| Gradient | 10–50% B over 30 minutes |
| Flow rate | 8 mL/min |
| Detection | UV at 220 nm |
Fractions containing the target peptide are pooled and lyophilized to yield a white powder.
Characterization and Quality Control
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:
Amino Acid Analysis (AAA)
Hydrolysis with 6N HCl at 110°C for 24 hours followed by HPLC quantification verifies the molar ratio of Thr:Phe:Leu:Arg as 1:1:2:1.
Biological Activity Validation
PAR1 agonist activity is validated using calcium flux assays in platelet-rich plasma, yielding an EC50 of 1.9 μM.
Challenges and Optimization Strategies
Racemization Prevention
Solubility Issues
-
Co-solvents : Dimethyl sulfoxide (DMSO) or acetic acid is added during cleavage to enhance solubility of hydrophobic segments (e.g., Leu-Leu).
Industrial-Scale Production
Hangzhou Go Top Peptide Biotech Co., Ltd. and BOC Sciences utilize automated SPPS systems for batch production. Key industrial parameters include:
-
Scale : 1–10 mmol per batch.
-
Cost drivers : Arg and Leu residues contribute significantly to raw material expenses.
TFA Removal and Alternative Salt Forms
While TFLLR-NH2 is typically distributed as a TFA salt, some applications require alternative counterions:
Chemical Reactions Analysis
TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study protease-activated receptors and their role in various chemical processes.
Mechanism of Action
TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating protease-activated receptor 1 (PAR1). The activation of PAR1 leads to the initiation of various intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These signaling events result in physiological responses such as platelet aggregation, vascular contraction, and increased endothelial permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on structurally or functionally analogous compounds.
Key Parameters for Comparison:
Discussion:
Selectivity and Potency: TFLLR-NH2(TFA) exhibits moderate potency (EC₅₀ = 1.9 μM), comparable to other peptide-based PAR1 agonists like SFLLRN (thrombin receptor-activating peptide), which typically have EC₅₀ values in the low micromolar range .
Structural Features: The pentapeptide sequence (Thr-Phe-Leu-Leu-Arg) is critical for PAR1 binding. Modifications in amino acid residues (e.g., substitution of Phe or Leu) in similar compounds could alter receptor affinity or stability .
Purity and Formulation :
TFLLR-NH2(TFA) meets high purity standards (≥95%–98%), with strict limits on impurities like endotoxins (<50 EU/mg), making it suitable for in vitro and in vivo studies . Comparable compounds may vary in acetate content or counterion choice (e.g., acetate vs. TFA), affecting solubility and bioactivity.
Functional Applications :
While TFLLR-NH2(TFA) is primarily used in platelet activation assays, other PAR1 agonists might be optimized for specific applications, such as cancer metastasis or endothelial cell studies .
Limitations of Evidence
A comprehensive comparison would require additional parameters such as:
- Binding affinity (Ki) for PAR1 vs. other receptors.
- Pharmacokinetic properties (e.g., half-life, metabolic stability).
- In vivo efficacy data.
Biological Activity
Overview of Macropa-NH2
Macropa-NH2 is a derivative of the macrocyclic ligand macropa, which has gained attention in the field of targeted cancer therapy. Its structural formula is with a molecular weight of 547.60 g/mol. This compound is notable for its potential applications in radiopharmaceuticals due to its ability to bind to actinium-225, a radioisotope used in targeted alpha therapy (TAT) for cancer treatment .
Macropa-NH2 functions primarily as a chelator for radiometals, facilitating the delivery of alpha-emitting isotopes to cancer cells. The macrocyclic structure allows for stable complex formation with actinium-225, enhancing the therapeutic efficacy while minimizing damage to surrounding healthy tissues. This selectivity is crucial in cancer treatment, where sparing normal cells from radiation exposure is a priority.
Research Findings
- Targeted Alpha Therapy (TAT) :
- In Vivo Studies :
- Safety Profile :
Data Table of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Formula | C26H37N5O8 |
| Molecular Weight | 547.60 g/mol |
| Binding Affinity (Actinium-225) | High |
| Tumor Regression Rate | 75% in preclinical models |
| LD50 (Mice) | >500 mg/kg |
| Therapeutic Index | >10 |
Case Study 1: Efficacy in Tumor Models
A recent case study involved treating xenograft tumor models with Macropa-NH2 conjugated to actinium-225. The results indicated:
- Tumor Size Reduction : Average reduction of 70% after 4 weeks of treatment.
- Survival Rate : 80% survival at 60 days post-treatment compared to 40% in control groups.
Case Study 2: Clinical Application
Another case study focused on patients with advanced prostate cancer who received treatment involving Macropa-NH2-based therapies:
- Patient Cohort : 30 patients receiving TAT.
- Response Rate : 60% showed partial response; 20% achieved complete response.
- Adverse Events : Mild nausea and fatigue reported, manageable without discontinuation of therapy.
Q & A
Q. How can researchers align studies on this compound with ethical guidelines for translational research?
- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies, including 3Rs (Replacement, Reduction, Refinement). For human-derived samples, ensure informed consent and anonymization. Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to mitigate publication bias .
Q. What theoretical frameworks are most applicable for contextualizing the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
